molecular formula C7H5ClINO2 B13848843 2-Iodo-5-chloroisonicotinic acid methyl ester

2-Iodo-5-chloroisonicotinic acid methyl ester

Cat. No.: B13848843
M. Wt: 297.48 g/mol
InChI Key: GGADLJQFFKAIHC-UHFFFAOYSA-N
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Description

2-Iodo-5-chloroisonicotinic acid methyl ester is an organic compound with the molecular formula C7H5ClINO2 It is a derivative of isonicotinic acid, featuring both iodine and chlorine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-chloroisonicotinic acid methyl ester typically involves the iodination and chlorination of isonicotinic acid methyl ester. The process can be summarized as follows:

    Iodination: Isonicotinic acid methyl ester is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 2-position.

    Chlorination: The iodinated product is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-chloroisonicotinic acid methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild to moderate conditions.

Major Products Formed

    Substitution Reactions: Products typically include derivatives where the halogen atoms are replaced by nucleophiles.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the aromatic ring with another aromatic or aliphatic group.

Scientific Research Applications

2-Iodo-5-chloroisonicotinic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications, including as an intermediate in drug synthesis, is ongoing.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-5-chloroisonicotinic acid methyl ester depends on its specific application. In general, the compound can interact with various molecular targets through its halogen atoms, which can form halogen bonds with biological molecules. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Iodoisonicotinic Acid Methyl Ester: Lacks the chlorine substituent, which may affect its reactivity and applications.

    5-Chloroisonicotinic Acid Methyl Ester:

    Isonicotinic Acid Methyl Ester: The parent compound without halogen substituents, used as a starting material for various derivatives.

Uniqueness

2-Iodo-5-chloroisonicotinic acid methyl ester is unique due to the presence of both iodine and chlorine substituents, which can enhance its reactivity and provide distinct chemical properties compared to its analogs. This dual substitution pattern can make it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.

Properties

Molecular Formula

C7H5ClINO2

Molecular Weight

297.48 g/mol

IUPAC Name

methyl 5-chloro-2-iodopyridine-4-carboxylate

InChI

InChI=1S/C7H5ClINO2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3

InChI Key

GGADLJQFFKAIHC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1Cl)I

Origin of Product

United States

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